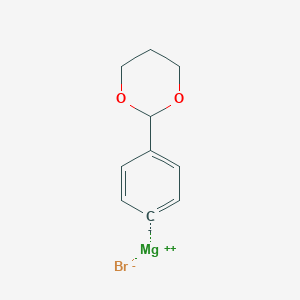

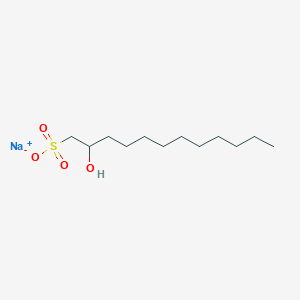

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Übersicht

Beschreibung

The compound 4-(1,3-dioxan-2-yl)phenylmagnesium bromide is an organomagnesium reagent, which is a class of compounds commonly used in organic synthesis. These reagents are known for their role in Grignard reactions, where they act as nucleophiles to attack electrophilic carbon atoms. The specific structure of this compound suggests that it could be involved in the formation of carbon-carbon bonds, potentially aiding in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related organometallic compounds has been demonstrated in the literature. For instance, the alkoxymetallation of diisobutylaluminium and bromomagnesium-2-vinyloxy ethoxide leads to the formation of (1,3-dioxolan-2-yl)methyl organometallics . This process involves the addition of these compounds at carbonyl groups to yield carbon-carbon addition products. Although the synthesis of 4-(1,3-dioxan-2-yl)phenylmagnesium bromide is not directly described, the methodologies applied in the synthesis of similar organometallic compounds could potentially be adapted for its production.

Molecular Structure Analysis

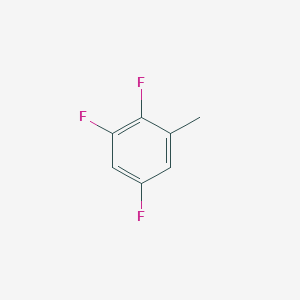

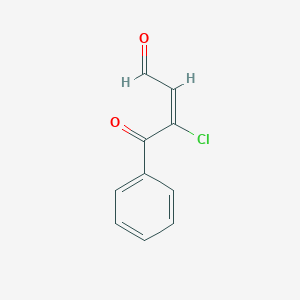

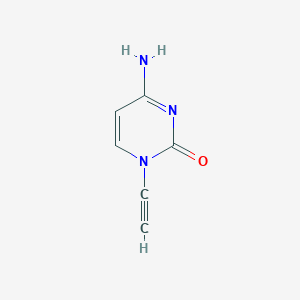

The molecular structure of 4-(1,3-dioxan-2-yl)phenylmagnesium bromide would likely feature a phenyl ring attached to a 1,3-dioxan ring via a magnesium bromide linker. The presence of the dioxan ring suggests a level of steric hindrance that could influence the reactivity of the compound. The magnesium atom would be expected to have a partial positive charge, making it susceptible to nucleophilic attack.

Chemical Reactions Analysis

Organomagnesium compounds are known to participate in a variety of chemical reactions. For example, 1-phenylpyrazol-4-ylmagnesium bromide reacts with halogens to form halogenated pyrazoles . This indicates that 4-(1,3-dioxan-2-yl)phenylmagnesium bromide could similarly engage in reactions with electrophilic halogen sources. Additionally, the reactivity of organomagnesium compounds with aldehydes and esters to form alcohols and ketones is well-documented, suggesting that the compound could be used in such transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(1,3-dioxan-2-yl)phenylmagnesium bromide are not explicitly detailed in the provided papers, we can infer from the general properties of organomagnesium compounds that it would be sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling. The compound would likely be soluble in common organic solvents used in Grignard reactions, such as diethyl ether or tetrahydrofuran. The presence of the dioxan ring could confer additional stability compared to other Grignard reagents, which might affect its boiling point, melting point, and overall reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis of Aldehydes

4-(1,3-Dioxan-2-yl)phenylmagnesium bromide is used in the synthesis of aldehydes. A study demonstrated that Grignard reagents, including phenylmagnesium bromide, react with 2-alkoxy-1,3-dioxolans to yield 2-substituted-1,3-dioxolans. This reaction is a key step in synthesizing aldehydes with higher yields compared to traditional methods (Houghton & Morgan, 1980).

NMR Spectroscopy and Stereochemistry

NMR spectroscopy has been utilized to study the stereochemistry of compounds synthesized using 4-(1,3-Dioxan-2-yl)phenylmagnesium bromide. For instance, the reaction between this reagent and 6- and 7-ketocyclopenta[d][1,3]dioxane yielded specific isomers, whose configurations were determined through detailed 1H NMR spectral analysis (Crabb et al., 1993).

Asymmetric Coupling Reactions

In asymmetric synthesis, 4-(1,3-Dioxan-2-yl)phenylmagnesium bromide has been used for coupling reactions. A study showed that arylmagnesium bromides, including this compound, reacted with allylic esters in the presence of a nickel catalyst, yielding asymmetric products (Hiyama & Wakasa, 1985).

Crystal Structure Analysis

The compound has also been used in crystallography to understand the molecular structures of various derivatives. For instance, Grignard addition of phenylmagnesium bromide to specific substrates led to the formation of C-phenyl branched-chain pentitols, whose crystal structures were extensively analyzed (Rohrer et al., 1978).

Induction of Higher Coordination States

4-(1,3-Dioxan-2-yl)phenylmagnesium bromide has been studied for its role in inducing higher coordination states in chemical reactions. Research on phenylmagnesium bromides with intramolecularly coordinating substituents demonstrated the versatility of these compounds in complex chemical reactions (Markies et al., 1991).

Eigenschaften

IUPAC Name |

magnesium;2-phenyl-1,3-dioxane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAICYGHCHXXSDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)